5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H15ClFN5O3S2 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O3S2/c1-2-5-13-23-24-16(28-13)22-15(25)14-11(18)8-20-17(21-14)29(26,27)9-10-6-3-4-7-12(10)19/h3-4,6-8H,2,5,9H2,1H3,(H,22,24,25) |
InChI Key |
NVYBCMHTCAMRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through a nucleophilic substitution reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the propyl group in the thiadiazole moiety may influence its interaction with molecular targets, differentiating it from similar compounds with different alkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
